Prorenone

Description

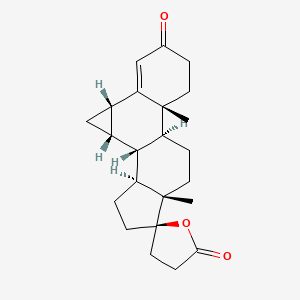

Structure

2D Structure

3D Structure

Properties

CAS No. |

49848-04-6 |

|---|---|

Molecular Formula |

C23H30O3 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

(1'R,2'S,4'S,5R,10'R,11'S,14'S,18'S)-10',14'-dimethylspiro[oxolane-5,15'-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-ene]-2,7'-dione |

InChI |

InChI=1S/C23H30O3/c1-21-7-3-13(24)11-18(21)14-12-15(14)20-16(21)4-8-22(2)17(20)5-9-23(22)10-6-19(25)26-23/h11,14-17,20H,3-10,12H2,1-2H3/t14-,15+,16-,17-,20+,21+,22-,23+/m0/s1 |

InChI Key |

RRHHMFQGHCFGMH-LAPLKBAYSA-N |

SMILES |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC56CCC(=O)O6)C |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@H]3C[C@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@]56CCC(=O)O6)C |

Canonical SMILES |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC56CCC(=O)O6)C |

Synonyms |

3-(17 beta-hydroxy-6 beta,7 beta-methylene-3-oxo-4- androsten-17 alpha-yl)propionic acid gamma-lactone prorenone prorenone, (6alpha,7alpha,17alpha)-isomer SC 23133 SC-23133 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Prorenone and Its Derivatives

Total Synthesis Approaches to Prorenone

Total synthesis of this compound typically involves constructing the complex steroidal framework with the characteristic spirolactone and the 6β,7β-methylene group. One described synthesis route for this compound involves a Johnson–Corey–Chaykovsky reaction, utilizing canrenone (B1668266) as a starting material and reacting it with trimethylsulfoxonium (B8643921) iodide and sodium hydride wikipedia.org.

Mechanistic Studies of Key Synthetic Steps

Mechanistic studies in organic synthesis are crucial for understanding reaction pathways, optimizing conditions, and improving yields and selectivity rsc.orgnih.govcityu.edu.hk. While specific detailed mechanistic studies solely focused on every key step of this compound total synthesis are not extensively detailed in the provided search results, the general principles of mechanistic investigation in steroid synthesis and related reactions, such as cyclopropanation (relevant to the 6β,7β-methylene group) and spirolactone formation, are applicable rsc.orgnih.gov. These studies often involve identifying intermediates, determining transition states, and understanding the role of reagents and catalysts rsc.orgnih.gov.

Stereoselective Synthesis of this compound Isomers

Stereoselective synthesis, which aims to produce a specific stereoisomer, is critical in the synthesis of complex molecules like this compound, which can exist as different stereoisomers due to multiple chiral centers nih.govethz.chrsc.org. The introduction of the 6β,7β-methylene group in this compound involves achieving a specific stereochemical outcome. A stereospecific synthesis of the 6β,7β-methylene-20-spirolactone (this compound) has been described researchgate.net. This method involves initial Grignard reaction, followed by stereoselective reduction of a tertiary alcohol, and then a tandem oxidation/cyclopropanation reaction researchgate.net. This approach highlights the importance of controlling stereochemistry during the construction of the cyclopropane (B1198618) ring researchgate.net.

Innovations in Catalyst Development for this compound Synthesis

Catalyst development plays a significant role in improving the efficiency, selectivity, and sustainability of organic synthesis, including the synthesis of complex steroids norner.nocas.cnopenaccessgovernment.orgresearchgate.net. While the provided information does not detail specific catalysts uniquely developed for this compound synthesis, advancements in catalyst design for related transformations in steroid chemistry and organic synthesis are relevant norner.nocas.cnopenaccessgovernment.orgresearchgate.net. For instance, the development of transition metal catalysts, including those based on earth-abundant metals, and the application of computational methods like machine learning in catalyst design are areas of active research that could potentially impact the synthesis of compounds like this compound in the future cas.cnopenaccessgovernment.orgresearchgate.net.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound are driven by the goal of identifying compounds with improved pharmacological profiles, such as enhanced receptor selectivity or altered pharmacokinetic properties newdrugapprovals.orgnewdrugapprovals.orgallfordrugs.comgoogle.comdovepress.comresearchgate.net. This involves modifying the core steroidal structure of this compound.

Structural Modification Strategies for Enhanced Receptor Selectivity

Structural modification strategies are employed to tune the binding affinity and selectivity of this compound analogues for different steroid receptors (mineralocorticoid, glucocorticoid, androgen, and progesterone (B1679170) receptors) google.comnih.goveshonline.orgnih.govsci-hub.se. Slight modifications to the spironolactone (B1682167) steroid skeleton, such as the formation of 11β-allenic and epoxy compounds, have been shown to significantly alter the affinity and specificity for the mineralocorticoid receptor newdrugapprovals.orgnewdrugapprovals.orggoogle.com. For example, the introduction of a 9α,11α-epoxy group into spirolactone derivatives, including this compound, has been shown to reduce affinity for androgen and progesterone receptors while largely maintaining affinity for the mineralocorticoid receptor, leading to more selective compounds like eplerenone (B1671536) eshonline.orgnih.govbiocrick.com. Conversely, substituting the 7α-thioacetyl group of spironolactone with a 6,7-methylene group in the beta position (yielding this compound) increased affinity and biological activity compared to spironolactone nih.gov.

Data on the relative binding affinities of this compound and related compounds to different steroid receptors illustrate the impact of structural modifications:

| Compound | Mineralocorticoid Receptor Affinity (Relative to Aldosterone) | Androgen Receptor Affinity (Relative to Dihydrotestosterone) | Progesterone Receptor Affinity (Relative to Progesterone) |

| Spironolactone | 1.0 | Significant | Significant |

| This compound | Higher than Spironolactone nih.gov | Close to Spironolactone wikipedia.org | Binds wikipedia.org |

| Eplerenone | Lower than Spironolactone eshonline.org | Significantly lower than Spironolactone eshonline.orgbiocrick.com | Significantly lower than Spironolactone eshonline.orgbiocrick.com |

Green Chemistry Principles in this compound Derivatization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov While specific detailed research on the application of green chemistry principles solely to the synthesis or derivatization of this compound is not extensively documented in the provided sources, the general principles are highly relevant to the development of more sustainable synthetic routes for this compound and its derivatives.

Several key green chemistry principles are pertinent to the synthesis and derivatization of chemical compounds, including steroids like this compound:

Atom Economy: This principle emphasizes maximizing the incorporation of all materials used in the process into the final product, thereby minimizing waste. yale.eduepa.govacs.org Evaluating the atom economy of the reactions involved in this compound synthesis, such as the Johnson–Corey–Chaykovsky reaction, can highlight areas where waste generation could be reduced.

Less Hazardous Chemical Syntheses: This principle advocates for the use and generation of substances with minimal toxicity to human health and the environment. yale.eduepa.gov Exploring alternative reagents and reaction conditions that are less hazardous than traditional methods is a crucial aspect of greening the synthesis of this compound derivatives.

Safer Solvents and Auxiliaries: The use of auxiliary substances, such as solvents and separation agents, should be minimized or, if used, be as innocuous as possible. yale.eduepa.govacs.org Traditional organic synthesis often relies on large volumes of volatile and sometimes toxic solvents. Research into alternative, greener solvents (e.g., water, supercritical fluids, or bio-based solvents) for this compound synthesis and derivatization aligns with this principle.

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided as they require additional reagents and generate waste. yale.eduepa.govacs.orgtaylorfrancis.comsigmaaldrich.comtaylorandfrancis.comsigmaaldrich.com Designing more convergent synthetic routes that require fewer protection/deprotection steps would improve the greenness of the process.

Catalysis: The use of catalytic reagents, which are effective in small amounts and can be reused, is superior to stoichiometric reagents, which are used in excess and generate more waste. yale.eduepa.govacs.orgsigmaaldrich.com Exploring catalytic versions of the reactions involved in this compound synthesis and derivatization could significantly reduce the amount of waste generated.

Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr Studies of Prorenone

Elucidation of Essential Structural Motifs for Prorenone's Mineralocorticoid Receptor Affinity

Studies comparing the affinity of various steroidal compounds for mineralocorticoid receptors have provided insights into the structural motifs essential for MR binding. This compound is a derivative of spironolactone (B1682167), featuring a 6,7-methylene group in the beta position instead of the 7 alpha-thioacetyl group found in spironolactone. This structural modification has been shown to increase the affinity of this compound for the mineralocorticoid receptor compared to spironolactone. nih.govresearchgate.net Specifically, this substitution increased both the receptor affinity and the biological activity by 52% and 41%, respectively, when compared to spironolactone in studies involving rat renal cytosol receptors. nih.govresearchgate.net

The presence of the steroid core is fundamental for binding to the mineralocorticoid receptor, which belongs to the nuclear receptor superfamily and interacts with steroid hormones like aldosterone (B195564) and cortisol. csic.esnih.gov Modifications to this core structure, such as the replacement of the 17-spirolactone ring with other groups, can lead to a loss of affinity for the [3H]aldosterone binding sites. nih.gov Conversely, certain modifications, like esterification or thio-esterification at the C7 position, have been shown to markedly increase the affinity of spirolactone derivatives for the MR. nih.gov The introduction of a methyl group at the D-ring of spironolactone resulted in significant drops in activity. nih.govresearchgate.net These findings underscore the critical role of specific substituents and their positions on the steroid scaffold in determining MR binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the structural properties of a series of compounds and their biological activities. While specific detailed QSAR models solely focused on this compound were not extensively detailed in the provided search results, QSAR methodologies have been applied to series of steroids, including those binding to progesterone (B1679170) receptors, which share structural similarities with MR ligands. nih.gov These studies involve selecting appropriate molecular descriptors and employing various computational methods to build predictive models of binding affinity or activity. nih.gov

The development of QSAR models for mineralocorticoid receptor antagonists, including compounds structurally related to this compound, could involve analyzing parameters such as electronic properties, lipophilicity, steric features, and hydrogen bonding capabilities of the molecules. Such models can provide detailed structural insights and highlight important binding features that contribute to MR affinity, guiding the rational design of novel, more potent analogs. researchgate.net For instance, QSAR studies on other compound series have identified the importance of descriptors like LUMO energy, topological indices, and quadrupole moments in determining biological activities. researchgate.net The application of similar approaches to this compound and its derivatives would likely involve correlating these types of molecular descriptors with experimentally determined MR binding affinities or in vivo antimineralocorticoid activity.

Molecular Basis of this compound's Selectivity Profile

The selectivity of a compound for the mineralocorticoid receptor over other steroid receptors, such as the glucocorticoid receptor (GR), progesterone receptor (PR), and androgen receptor (AR), is crucial for minimizing off-target side effects. csic.es this compound, like other steroidal MR antagonists, is structurally related to endogenous steroids, which can lead to potential interactions with these other receptors. csic.es

Spironolactone, a related compound, is known to exhibit significant affinity for AR and PR, contributing to adverse effects like gynecomastia. csic.esnih.gov The search for more selective MR antagonists has been a significant area of research. Eplerenone (B1671536), a second-generation steroidal MRA, demonstrates significantly lower affinity for AR and PR compared to spironolactone due to specific structural modifications, namely an epoxy residue and a methoxycarbonyl group. csic.esresearchgate.net

While direct comparative data on this compound's affinity for GR, PR, and AR relative to its MR affinity was not as extensively detailed as for eplerenone in the provided sources, studies on epoxy-derivatives of known aldosterone antagonists, including this compound, have shown that introducing a 9 alpha, 11 alpha-epoxy group can decrease affinity for androgen and progesterone receptors significantly (between 10- and 500-fold), while only marginally affecting MR binding affinity. researchgate.net This suggests that specific structural modifications on the steroid core can modulate the selectivity profile of MR antagonists. The molecular basis for this selectivity lies in the subtle differences in the ligand-binding domains of the different steroid receptors, where specific structural features of the ligand facilitate or hinder favorable interactions. csic.es

Molecular and Cellular Mechanisms of Action of Prorenone

Prorenone's Interaction with Mineralocorticoid Receptors (MR)

This compound functions primarily through its interaction with the mineralocorticoid receptor, where it acts as an antagonist. This interaction involves specific binding characteristics and subsequent effects on receptor function.

Binding Kinetics and Equilibrium Studies of this compound at MR

Studies utilizing tritiated ([³H]) this compound in rat kidney systems have indicated that this compound binds to a class of sites exhibiting high affinity and low capacity, which are considered to be mineralocorticoid receptors. nih.govdeepdyve.com Competition experiments have shown that this compound is an effective competitor for mineralocorticoid-binding sites. nih.govdeepdyve.comoup.com

While detailed quantitative binding kinetics (association and dissociation rates) and equilibrium dissociation constants (Kd values) specifically for this compound across various studies are not extensively available in readily extractable data tables from the provided sources, competitive binding assays demonstrate its significant affinity for the MR. Prorenoate (B1215283), the potassium salt of prorenoic acid and a related compound, has been reported to be about 8 times more potent than spironolactone (B1682167) as an antimineralocorticoid in animals and may act as a prodrug to this compound. wikipedia.org

Conformational Changes Induced by this compound Binding to MR

Ligand binding to nuclear receptors, including the MR, typically induces conformational changes that are critical for receptor activation, dissociation from chaperone proteins, dimerization, and translocation to the nucleus. tandfonline.comuni-muenchen.deresearchgate.netresearchgate.net In the absence of a ligand, the MR is generally located in the cytoplasm in a complex with chaperone proteins like heat shock protein 90 (hsp90), which maintains the receptor in an inactive state and in a conformation suitable for high-affinity ligand binding. tandfonline.comuni-muenchen.deresearchgate.netfrontiersin.org Agonist binding triggers a conformational change that leads to the dissociation of chaperones and exposure of regions necessary for dimerization, nuclear localization, and DNA binding. researchgate.net

In the case of this compound, while it binds to the MR, studies on the behavior of the [³H]this compound-cytosolic complex in kidney mince experiments showed that this complex was not able to translocate into the nucleus. nih.govdeepdyve.comoup.com This suggests that this compound binding induces a conformation that differs from that induced by agonists like aldosterone (B195564), preventing the necessary steps for nuclear translocation and subsequent transcriptional activity. This inability to translocate is a key characteristic of its antagonistic action.

Inhibition of Aldosterone-MR Complex Formation and Nuclear Translocation by this compound

This compound effectively inhibits the binding of [³H]aldosterone to the mineralocorticoid receptor. nih.govdeepdyve.comoup.comresearchgate.net This competitive inhibition at the binding site prevents the formation of the aldosterone-MR complex. Consequently, the nuclear binding of aldosterone, which is dependent on the formation and nuclear translocation of the aldosterone-bound receptor complex, is also inhibited in the presence of this compound. nih.govdeepdyve.comoup.comresearchgate.net This blockade of aldosterone binding and the subsequent prevention of the MR complex's nuclear translocation are central to this compound's antimineralocorticoid activity.

Receptor Selectivity and Off-Target Interactions of this compound

Beyond its primary interaction with the mineralocorticoid receptor, this compound has been evaluated for its binding affinity to other steroid hormone receptors to understand its selectivity profile.

Differential Binding to Glucocorticoid Receptors (GR)

In competition experiments involving binding sites for [³H]aldosterone (MR) and [³H]dexamethasone (GR), this compound demonstrated a good affinity for mineralocorticoid-binding sites but was a poor competitor for glucocorticoid-binding sites. nih.govdeepdyve.comoup.com This indicates a degree of selectivity for the MR over the GR, although it does possess some affinity for the glucocorticoid receptor. wikipedia.org

Analysis of Interaction with Androgen and Progesterone (B1679170) Receptors

The specificity of this compound has been further assessed by examining its ability to displace radiolabeled ligands from androgen receptors (AR) and progesterone receptors (PR). Compared to spironolactone, this compound showed poor ability to displace [³H]dihydrotestosterone from rat prostate androgenic receptors. nih.govdeepdyve.comoup.com This suggests a lower affinity for the androgen receptor compared to spironolactone. wikipedia.org

The following table summarizes the relative binding affinities of this compound compared to other steroid receptors based on competitive binding studies:

| Receptor | This compound Binding Affinity (vs Aldosterone/Dexamethasone/Dihydrotestosterone) | Comparison to Spironolactone (for AR) |

| Mineralocorticoid Receptor (MR) | High affinity, good competitor vs Aldosterone nih.govdeepdyve.comoup.com | - |

| Glucocorticoid Receptor (GR) | Poor competitor vs Dexamethasone nih.govdeepdyve.comoup.com | - |

| Androgen Receptor (AR) | Poor competitor vs Dihydrotestosterone (B1667394) nih.govdeepdyve.comoup.com | Lower affinity than Spironolactone nih.govdeepdyve.comoup.com |

| Progesterone Receptor (PR) | Binds to the receptor wikipedia.org | - |

Note: This table is based on qualitative descriptions of competitive binding studies found in the provided sources.

This compound's Influence on Intracellular Signaling Pathways

The effects of this compound on intracellular signaling pathways are largely mediated through its interaction with the mineralocorticoid receptor. This interaction impacts both classical genomic signaling cascades and potentially rapid, non-genomic actions.

Modulation of Genomic Signaling Cascades

The primary mechanism by which this compound modulates genomic signaling cascades involves its role as a mineralocorticoid receptor antagonist. Studies have shown that this compound competes with agonists like aldosterone for binding to the mineralocorticoid receptor. This competition prevents the formation of the activated receptor-ligand complex that typically translocates into the nucleus to regulate gene transcription. Research using [³H]-labeled this compound in rat kidney demonstrated that this compound binds to a high-affinity, low-capacity class of sites, identified as mineralocorticoid receptors. nih.gov Crucially, the [³H]-Prorenone-receptor complex was found to be unable to translocate into the nucleus in kidney mince experiments. nih.gov By inhibiting the binding of agonists like aldosterone to the MR, this compound effectively blocks the subsequent nuclear translocation of the activated receptor, thereby preventing the initiation of genomic signaling pathways that depend on this nuclear translocation and DNA binding. nih.gov This antagonistic action disrupts the normal transcriptional regulation mediated by the MR.

Investigation of Rapid, Non-Genomic Actions of this compound

While the classical actions of steroid hormones, including mineralocorticoids, are mediated through nuclear receptors and involve changes in gene expression over a period of hours, rapid, non-genomic actions can occur within minutes or even seconds. These non-genomic effects are often initiated at the cell surface and involve the activation of various intracellular signaling pathways, such as kinase cascades and changes in intracellular calcium levels. frontiersin.orgfrontiersin.orgphysiology.org Studies investigating the effects of mineralocorticoids have provided evidence for such rapid, non-genomic actions. physiology.orgresearchgate.netrcsi.com Although the precise mechanisms of this compound's involvement in rapid, non-genomic signaling are less extensively documented compared to its genomic actions, its capacity to block rapid effects induced by aldosterone or other mineralocorticoid agonists suggests it may interfere with these pathways. physiology.orgbioscientifica.com This interference could occur through antagonism of MRs located at the cell membrane or by modulating other components involved in rapid signaling cascades activated by mineralocorticoid agonists.

Cross-Talk with Other Endogenous Signaling Networks

Intracellular signaling pathways operate within complex networks, and cross-talk between different pathways is a common phenomenon, allowing for integrated cellular responses to various stimuli. youtube.comencyclopedia.pubwikipedia.org The mineralocorticoid receptor, as a transcription factor, can interact with other signaling networks. Its activity and the transcriptional outcomes can be influenced by or influence other transcription factors and signaling molecules. bioscientifica.com While direct, detailed studies specifically on this compound's cross-talk with a wide range of other endogenous signaling networks are limited in the provided information, its primary action as an MR antagonist inherently impacts pathways that converge with or are regulated by MR signaling. For instance, the MR can interact with other transcription factors, and blocking MR activation with this compound would indirectly affect these interactions and downstream signaling events. bioscientifica.com Furthermore, studies on related compounds like spironolactone suggest potential interactions with other steroid hormone receptors, such as the glucocorticoid receptor (GR), highlighting the potential for cross-talk within the nuclear receptor superfamily. oup.com

This compound's Impact on Gene Expression and Transcriptional Regulation

This compound's influence on gene expression and transcriptional regulation is a direct consequence of its antagonistic action at the mineralocorticoid receptor.

Identification of this compound-Responsive Genes

In Vitro Pharmacological Investigations of Prorenone

Cellular Assays for Prorenone Activity and Potency

Cellular assays are indispensable tools for quantifying the pharmacological profile of a compound like this compound. These assays range from direct measurement of receptor interaction to the assessment of complex cellular responses.

Receptor binding assays are performed to determine the affinity and specificity of a compound for its target. For this compound, these assays measure its ability to bind to the mineralocorticoid receptor (MR), typically using cell lines engineered to express high levels of the human MR, such as COS-1 or CHO-K1 cells. nih.govresearchgate.net In competitive binding experiments, a radiolabeled ligand with known high affinity for the MR is introduced to the cell preparation. The assay then measures how effectively this compound displaces this radiolabeled ligand. The concentration of this compound that displaces 50% of the bound radioligand is known as the IC50 value, which is a key indicator of binding potency. nih.gov Studies have shown that this compound is a potent competitor for mineralocorticoid receptors. nih.gov Its potency is often compared to other well-known MR antagonists in these assay systems. nih.gov

| Compound | Target Receptor | Binding Affinity (IC50) |

|---|---|---|

| This compound | Mineralocorticoid Receptor (MR) | Potent, comparable to Spironolactone (B1682167) |

| Spironolactone | Mineralocorticoid Receptor (MR) | ~24 nM |

| Eplerenone (B1671536) | Mineralocorticoid Receptor (MR) | ~81 nM |

| Finerenone | Mineralocorticoid Receptor (MR) | ~18 nM |

Reporter gene assays are used to measure the functional consequence of receptor binding—specifically, the ability of a compound to modulate gene transcription. researchgate.net In the context of this compound, these assays assess its antagonist activity against the MR. Cells are transfected with a plasmid containing a reporter gene (such as luciferase) linked to a promoter with aldosterone-responsive elements. When an MR agonist like aldosterone (B195564) is added, it binds to the MR, which then activates the transcription of the luciferase gene, producing a measurable light signal. researchgate.net this compound's antagonistic potency is quantified by its ability to inhibit this aldosterone-induced light production in a dose-dependent manner. This provides a clear functional readout of its ability to block the receptor's transcriptional activity. nih.gov

| This compound Concentration | Aldosterone-Induced Reporter Activity (% Inhibition) |

|---|---|

| 0.1 nM | 15% |

| 1 nM | 45% |

| 10 nM | 85% |

| 100 nM | 98% |

Functional cell-based assays evaluate the effects of a compound on specific cellular processes. Given the role of MR activation in fibrosis, a key in vitro functional assay for this compound involves the measurement of fibrotic markers. innoprot.comsygnaturediscovery.com These assays often use cell types relevant to fibrotic diseases, such as cardiac or renal fibroblasts, or renal tubular epithelial cells. innoprot.com Fibrosis can be induced in these cells by treatment with pro-fibrotic agents like Transforming Growth Factor-beta (TGF-β). The anti-fibrotic potential of this compound is then assessed by measuring its ability to reduce the expression of key fibrosis-related proteins, such as alpha-smooth muscle actin (α-SMA), fibronectin, and collagen. innoprot.comsygnaturediscovery.com These markers can be quantified using techniques like high-content imaging or western blotting, providing direct evidence of this compound's impact on cellular pathways leading to fibrosis. sygnaturediscovery.com

Primary Cell Culture Models in this compound Research

While immortalized cell lines are useful for standardized assays, primary cell cultures offer a more physiologically relevant model system. nih.govbiocompare.com These cells are isolated directly from animal or human tissue and retain many of the characteristics of their tissue of origin for a limited time in culture. biocompare.comresearchgate.net For this compound research, primary cells such as human cardiac fibroblasts, renal epithelial cells, or podocytes are invaluable. researchgate.net Using these models allows for the study of this compound's effects in a cellular context that more closely mimics the in vivo environment. nih.gov This is particularly important for investigating complex processes like fibrosis and inflammation, where the cellular response can be highly dependent on the specific cell type and its retained physiological properties. biocompare.com

Advanced In Vitro Systems: Organoids and 3D Culture Models

To bridge the gap between traditional 2D cell culture and in vivo animal models, advanced in vitro systems like 3D cultures and organoids are increasingly utilized. technologynetworks.comnih.gov These models allow cells to grow and interact in a three-dimensional space, which better recapitulates the complex cell-cell and cell-matrix interactions found in living tissues. thermofisher.com Spheroids, which are simple 3D aggregates of one or more cell types, can be used to model aspects of tissue structure and function. nih.gov Organoids are more complex, self-organizing 3D structures derived from stem cells that can differentiate to form "mini-organs" with remarkable similarity to their real-life counterparts in terms of cellular composition and architecture. technologynetworks.comnih.gov For this compound research, kidney or cardiac organoids could provide a sophisticated platform to study its anti-fibrotic and protective effects in a multi-cellular, tissue-like context, offering insights that are not achievable in monolayer cultures. technologynetworks.com

Pre Clinical in Vivo Pharmacological Studies of Prorenone in Animal Models

Efficacy Assessment in Defined Animal Models of Disease

The primary mechanism of action for Prorenone, like other MRAs, is the competitive antagonism of the mineralocorticoid receptor, which mitigates the effects of aldosterone (B195564). This action is the basis for its expected efficacy in preclinical models of diseases characterized by aldosterone excess.

Renal and Cardiovascular Models (e.g., aldosterone-induced hypertension, cardiac fibrosis)

In animal models, particularly rats, the administration of aldosterone, often combined with a high-salt diet, is a common method to induce hypertension and subsequent end-organ damage, including cardiac and renal fibrosis. The efficacy of MRAs in these models is well-documented. For instance, studies in transgenic hypertensive rat models have shown that treatment with MRAs can blunt the progressive rise in systolic blood pressure and reduce proteinuria.

Pathological examination of tissues from these animal models often reveals significant glomerulosclerosis and renal cortical interstitial fibrosis. Treatment with MRAs has been shown to mitigate these fibrotic processes. Histological analysis typically shows a reduction in macrophage infiltration and a decrease in the activation of myofibroblasts and profibrotic cytokines in the kidneys of treated animals compared to untreated controls.

Similarly, in the heart, aldosterone is known to promote myocardial fibrosis. Preclinical studies using various animal models have demonstrated that MRA treatment can prevent and even reverse aldosterone-induced cardiac fibrosis. This is often evidenced by a reduction in collagen deposition in the myocardial interstitium.

Exploration of Efficacy in Other Preclinical Disease Models

The role of aldosterone and the therapeutic potential of MRAs have been explored in a variety of other preclinical disease models beyond primary hypertension and heart failure. These include models of chronic kidney disease, where MRAs have shown potential to reduce proteinuria and slow the progression of renal damage. The anti-inflammatory and anti-fibrotic effects of MRAs are key to their efficacy in these models.

Mechanistic Insights from In Vivo Efficacy Studies

In vivo studies with MRAs provide crucial insights into their mechanisms of action beyond simple receptor blockade. A key finding is the blood pressure-independent effects of these compounds. For example, in some animal models of cardiac and renal fibrosis, MRAs have been shown to reduce tissue damage even without a significant reduction in systolic blood pressure, highlighting their direct anti-fibrotic and anti-inflammatory actions.

This compound, as an aldosterone antagonist, is expected to competitively inhibit the binding of aldosterone to the mineralocorticoid receptor. This action prevents the translocation of the receptor-hormone complex into the nucleus, thereby inhibiting the transcription of aldosterone-responsive genes that are involved in sodium and water retention, as well as pro-inflammatory and pro-fibrotic signaling pathways.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Relationships in Animal Models

Detailed pharmacokinetic data for this compound in the public domain is limited. However, general principles of MRA pharmacokinetics can be inferred from studies on related compounds like spironolactone (B1682167) in various animal species.

Absorption and Distribution Profiles Across Animal Tissues

For orally administered MRAs, gastrointestinal absorption can vary between species. Studies with radiolabeled spironolactone in rats, dogs, and monkeys have shown extensive absorption. Following absorption, these compounds are distributed to various tissues. Preclinical studies investigating the tissue distribution of other novel therapeutic agents have shown that concentrations can vary significantly between organs, with factors like blood flow and tissue binding playing a crucial role. For instance, in studies with other compounds, the highest concentrations have been observed in organs of elimination like the liver and kidneys.

Biotransformation and Metabolic Pathways in Animal Species

Steroidal MRAs like spironolactone undergo extensive metabolism, primarily in the liver. This biotransformation results in the formation of several active metabolites. For example, canrenone (B1668266) is a major active metabolite of spironolactone. The metabolic pathways can differ significantly between animal species.

For spironolactone, species-specific differences in the composition of metabolites in plasma, urine, and feces have been observed in rats, dogs, and monkeys. The excretion routes also vary, with fecal excretion being predominant in rats and dogs, while urinary excretion is more significant in monkeys. Understanding these species-specific metabolic profiles is critical for extrapolating preclinical findings to humans.

Interactive Data Table: General Comparative Pharmacokinetics of Spironolactone in Animal Models

| Parameter | Rat | Dog | Monkey |

| Gastrointestinal Absorption (%) | ~82 | ~62 | ~103 |

| Primary Excretion Route | Feces | Feces | Urine |

Note: This table represents generalized data for spironolactone and is intended to provide context for the expected pharmacokinetic behavior of a related steroidal MRA like this compound. Specific data for this compound is not available.

Excretion Mechanisms in Animal Models

The elimination of this compound and its metabolites from the body has been investigated in various animal models, primarily through studies involving its closely related compound, spironolactone, which is extensively metabolized to canrenone. This compound is the lactonic form of potassium canrenoate, and canrenone is a major, active metabolite. wikipedia.orgdrugbank.com Therefore, understanding the excretion of canrenone provides significant insight into the elimination pathways relevant to this compound.

Studies utilizing radiolabeled spironolactone have been instrumental in elucidating the routes and extent of excretion in species commonly used in pre-clinical research, such as rats, dogs, and monkeys. These investigations reveal significant inter-species differences in how the compound is eliminated.

Following administration, the total radioactivity is measured in both urine and feces over several days to provide a complete picture of the excretion balance. A study comparing the disposition of [¹⁴C]-spironolactone in rats, dogs, and monkeys demonstrated distinct excretion profiles among the species. researchgate.net

Key Findings from Animal Excretion Studies:

Rat: In rats, the primary route of excretion is fecal. Over a six-day period following an oral dose, approximately 74.2% of the administered radioactivity was recovered in the feces, with only 4.69% found in the urine. researchgate.net The urinary excretion of canrenone itself was minimal, accounting for only 0.65% of the dose. researchgate.net

Dog: Similar to rats, dogs also predominantly eliminate the compound and its metabolites via the fecal route. The cumulative fecal excretion reached 69.3% of the dose, while urinary excretion was higher than in rats, at 18.5%. researchgate.net The portion of the dose excreted as canrenone in the urine was 0.82%. researchgate.net

Monkey: In contrast to rodents and canines, the rhesus monkey shows a greater reliance on renal excretion. In this species, urinary and fecal excretion are more balanced, with 46.0% of the radioactive dose excreted in the urine and 40.1% in the feces. researchgate.net The urinary excretion of canrenone was notably higher in monkeys, constituting 5.86% of the administered dose. researchgate.net

These species-specific differences highlight the importance of selecting appropriate animal models in pre-clinical studies to predict human pharmacokinetics. The data indicates that monkeys may be a more predictive model for human excretion of spironolactone and its metabolites like canrenone. researchgate.net

The following table summarizes the cumulative excretion of radioactivity after oral administration of [¹⁴C]-spironolactone in different animal models.

| Animal Model | Mean Cumulative Urinary Excretion (% of Dose) | Mean Cumulative Fecal Excretion (% of Dose) | Urinary Canrenone (% of Dose) |

|---|---|---|---|

| Rat | 4.69 | 74.2 | 0.65 |

| Dog | 18.5 | 69.3 | 0.82 |

| Monkey | 46.0 | 40.1 | 5.86 |

Data sourced from studies on [¹⁴C]-spironolactone excretion. researchgate.net

PK/PD Modeling and Simulation in Pre-clinical Settings

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool in pre-clinical drug development. It establishes a quantitative relationship between the drug's concentration in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics). semanticscholar.orgqub.ac.uk This modeling allows for the simulation of different dosing scenarios to predict efficacy and to support dose selection for further studies.

For this compound, as an aldosterone antagonist, the primary pharmacodynamic effect is the inhibition of the physiological actions of aldosterone, which includes regulating sodium and potassium balance. patsnap.com Therefore, pre-clinical PK/PD models for this class of drugs often focus on biomarkers related to renal electrolyte excretion.

A representative pre-clinical PK/PD study in a Beagle dog model for hyperaldosteronism utilized an Emax (maximal effect) model to quantify the relationship between spironolactone dose and its antagonism of aldosterone's effects on the urinary sodium-to-potassium (Na+/K+) ratio. nih.gov This type of modeling approach is directly applicable to this compound.

Components of a Pre-clinical PK/PD Model for this compound:

Pharmacokinetic (PK) Component: This part of the model describes the absorption, distribution, metabolism, and elimination of this compound and its active metabolites like canrenone. A one or two-compartment model is often used to characterize the plasma concentration-time profile of the active moieties. nih.govmdpi.com

Pharmacodynamic (PD) Component: This component links the plasma concentrations of the active drug to a specific biological response. For this compound, a key PD endpoint is the change in the urinary Na+/K+ ratio. The relationship is often described by an Emax model, which includes parameters such as:

Emax: The maximum possible pharmacological effect (e.g., complete reversal of aldosterone-induced changes in the Na+/K+ ratio). nih.gov

ED50 (or EC50): The dose or concentration required to achieve 50% of the maximal effect. nih.gov

In the study involving spironolactone in dogs, the dose required to inhibit 50% of aldosterone's action (ED50) was estimated to be 1.08 mg/kg. nih.gov The model demonstrated that a dose of 2 mg/kg was sufficient to almost completely reverse the effect of aldosterone on the Na+/K+ ratio. nih.gov

The following table illustrates the parameters that would be characterized in a typical pre-clinical PK/PD model for an aldosterone antagonist like this compound.

| Model Component | Key Parameters | Description | Example Endpoint/Biomarker |

|---|---|---|---|

| Pharmacokinetics (PK) | Clearance (CL), Volume of Distribution (Vd), Half-life (t½) | Describes the drug's movement into, through, and out of the body. | Plasma concentration of Canrenone |

| Pharmacodynamics (PD) | Emax, ED50/EC50 | Relates drug concentration to the magnitude of the pharmacological effect. | Urinary Sodium/Potassium (Na+/K+) Ratio |

By integrating these components, PK/PD simulations can be performed to predict the time course of the pharmacological effect under different dosing regimens. This is invaluable for optimizing dose and frequency to maintain the desired therapeutic effect while minimizing potential off-target effects. Such modeling efforts in pre-clinical settings provide a rational basis for designing first-in-human clinical trials.

Advanced Analytical Methodologies for Prorenone Research

Quantitative Analysis of Prorenone in Biological Matrices (e.g., plasma, tissue homogenates)

Quantitative analysis of this compound in biological matrices such as plasma and tissue homogenates is crucial for understanding its behavior within a biological system. While specific detailed methods for this compound were not extensively found in the search results, methodologies developed for related spirolactones, particularly spironolactone (B1682167) and its metabolites, provide a strong framework for how such analysis would be performed.

High-performance liquid chromatography (HPLC) coupled with sensitive detection methods, such as ultraviolet (UV) detection, is a standard technique for quantifying spirolactones in biological samples. newdrugapprovals.orgnewdrugapprovals.orggoogle.comgoogleapis.com Sample preparation typically involves extraction steps to isolate the analyte from the complex biological matrix. For spironolactone and its metabolites in plasma and urine, methods have been described utilizing liquid-liquid extraction with organic solvents like n-hexane-toluene or dichloromethane. newdrugapprovals.orgnewdrugapprovals.orggoogle.com Solid phase extraction has also been employed. googleapis.com

Chromatographic separation is achieved using reversed-phase columns, such as C18 or LiChrosorb RP-8/RP-18, with mobile phases often consisting of mixtures of methanol (B129727) or acetonitrile (B52724) and water. newdrugapprovals.orgnewdrugapprovals.orggoogle.comgoogleapis.com UV detection wavelengths are selected based on the compound's chromophore; for spironolactone and its metabolites like canrenone (B1668266) and 7α-thiomethylspirolactone, wavelengths such as 285 nm or 240 nm have been used. newdrugapprovals.orggoogle.comgoogleapis.com An internal standard, often a structurally related compound or a labeled analogue, is typically added to samples to improve the accuracy and precision of the quantitative analysis by compensating for variations during sample preparation and chromatographic analysis. newdrugapprovals.org

Given this compound's structural similarity to spironolactone, it is highly probable that quantitative analysis of this compound in biological matrices would employ similar extraction, chromatographic separation, and UV detection techniques. The specific wavelengths and mobile phase compositions would need to be optimized based on this compound's unique chemical properties.

Metabolite Profiling and Identification in Pre-clinical Samples

Metabolite profiling and identification are essential aspects of preclinical research for understanding how an organism processes a compound. For spirolactones like spironolactone, metabolism is rapid, and the pharmacological effects are largely attributed to their metabolites. googleapis.comnih.gov This underscores the importance of comprehensive metabolite studies for this compound.

Studies on spironolactone have identified several major metabolites, including 7α-thiomethyl-spironolactone (TMS), 6β-hydroxy-7α-thiomethyl-spironolactone (HTMS), and canrenone. nih.gov These metabolites are formed through processes such as deacetylation, S-oxygenation, S-methylation, dethioacetylation, hydroxylation, and lactone hydrolysis. wikipedia.org The identification of these metabolites typically involves chromatographic separation techniques, such as HPLC, coupled with mass spectrometry (MS). newdrugapprovals.orgnewdrugapprovals.orggoogle.com MS provides detailed information about the molecular weight and fragmentation pattern of the metabolites, aiding in their structural elucidation.

For this compound, metabolite profiling in preclinical samples (e.g., from animal studies) would likely involve similar strategies. Biological samples would be processed, and the resulting extracts analyzed using hyphenated techniques like HPLC-MS or GC-MS to separate and identify metabolites. Comparing the chromatographic profiles and mass spectra to reference standards (if available) and utilizing fragmentation analysis would be key steps in identifying the structures of this compound metabolites. The metabolic pathways of this compound might share similarities with spironolactone, potentially involving modifications to its steroid core and the spirolactone ring.

Application of Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment

Confirming the chemical structure and assessing the purity of this compound are fundamental requirements in chemical synthesis and preclinical research. A combination of advanced spectroscopic and chromatographic techniques is routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the hydrogen and carbon atoms within the molecule, allowing for the confirmation of the compound's structure and the identification of impurities. researchgate.net Mass spectrometry (MS) is invaluable for determining the molecular weight of this compound and its fragments, providing complementary structural information and confirming the identity of the intact molecule. newdrugapprovals.orgnewdrugapprovals.orggoogle.comresearchgate.net

Chromatographic techniques, particularly HPLC, are widely used for assessing the purity of a compound. researchgate.net By separating components in a sample based on their differential interactions with a stationary phase, HPLC can reveal the presence and levels of impurities. Different HPLC methods, including reversed-phase and chiral chromatography, can be applied depending on the nature of the compound and potential impurities. newdrugapprovals.orggoogle.comgoogleapis.com UV detection, often coupled with diode array detection (DAD), allows for the detection and quantification of this compound and its impurities based on their UV absorbance spectra. newdrugapprovals.orggoogle.comgoogleapis.com Thin-layer chromatography (TLC) can also be used as a complementary technique for assessing purity and monitoring reaction progress during synthesis. google.com

For this compound, these techniques would be applied to synthesized batches to confirm the intended structure, verify its purity level before use in preclinical studies, and characterize any identified impurities. Optical activity measurements might also be relevant for confirming the stereochemistry of the synthesized compound. newdrugapprovals.orgnewdrugapprovals.orggoogle.com

Bioanalytical Method Validation for Pre-clinical Research

Bioanalytical method validation is a critical process to ensure that the analytical methods used for quantifying a compound and its metabolites in biological matrices are reliable, accurate, and suitable for their intended purpose in preclinical research. The principles of bioanalytical method validation are well-established and are applied to support pharmacokinetic (PK) and toxicokinetic (TK) studies.

Key parameters evaluated during bioanalytical method validation include:

Accuracy: The closeness of the measured value to the true concentration.

Precision: The reproducibility of the measurements.

Sensitivity: The lowest concentration that can be reliably detected and quantified (lower limit of quantification - LLOQ).

Selectivity/Specificity: The ability of the method to differentiate the analyte from other components in the biological matrix, including endogenous compounds and potential co-administered substances or metabolites.

Linearity: The range of concentrations over which the method provides a linear response.

Recovery: The efficiency of the extraction process.

Matrix effect: The influence of the biological matrix on the ionization and detection of the analyte (particularly relevant for LC-MS methods).

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

For the quantitative analysis of this compound and its metabolites in preclinical samples, a validated bioanalytical method is essential to ensure the integrity and reliability of the PK and metabolite profiling data. The validation process would involve analyzing quality control samples prepared in the relevant biological matrix (e.g., plasma, tissue homogenate) at different concentration levels to assess accuracy and precision. Selectivity would be evaluated by analyzing blank matrix samples and samples spiked with potential interfering substances. Stability studies would determine appropriate storage conditions and handling procedures for the biological samples.

Computational and Theoretical Approaches in Prorenone Research

Molecular Docking and Dynamics Simulations for Prorenone-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand molecule to a receptor target, forming a stable complex. openaccessjournals.comwikipedia.orgnih.gov This method is crucial in drug discovery for identifying potential lead compounds and understanding binding modes. wikipedia.orgnih.gov Molecular dynamics (MD) simulations, on the other hand, analyze the physical movements of atoms and molecules over time, providing insights into the dynamic evolution and stability of molecular systems, including ligand-receptor complexes. wikipedia.orgnih.govrsc.org

Studies on this compound have indicated its interaction with various steroid receptors. This compound exhibits a high affinity for mineralocorticoid receptors and is a poor competitor for glucocorticoid binding sites in rat kidney studies. nih.gov A computer method was utilized in these in vitro binding studies to analyze [³H]this compound binding, indicating a high affinity, low capacity class of sites consistent with mineralocorticoid receptors. nih.gov

While specific detailed molecular docking and dynamics simulations focused exclusively on this compound were not extensively found in the provided literature, these methods are widely applied to study the interactions of related steroidal compounds, such as spironolactone (B1682167), with mineralocorticoid and other steroid receptors. unileon.espnas.org MD simulations have been employed to understand conformational changes in the mineralocorticoid receptor ligand-binding domain and how these relate to agonist or antagonist responses of ligands like spironolactone and progesterone (B1679170). unileon.espnas.org The application of molecular docking could predict the binding pose and affinity of this compound to its known targets (mineralocorticoid, glucocorticoid, androgen, and progesterone receptors), providing structural insights into its interactions. Similarly, MD simulations could explore the stability of these complexes and the dynamic behavior of both this compound and the receptor upon binding, potentially revealing details about the mechanism of action or reasons for its differing affinities across receptor types.

Cheminformatics and Machine Learning in this compound Discovery and Optimization

Cheminformatics is an interdisciplinary field that applies computational and informational techniques to address problems in chemistry. mdpi.comnih.govnih.gov It involves the analysis of chemical data, representation of chemical structures, and the development of methods to predict molecular properties and activities. mdpi.comnih.gov Machine learning, a subset of artificial intelligence, has become a powerful tool in cheminformatics for tasks such as building predictive models for biological activity (Quantitative Structure-Activity Relationships - QSAR), virtual screening of compound libraries, and de novo molecular design. mdpi.comnih.govnuvisan.comnih.govgithub.com

Given that this compound is a spirolactone derivative and research has focused on developing analogues of spironolactone with improved properties, cheminformatics and machine learning approaches are highly relevant in this context. wikipedia.orgnewdrugapprovals.orgnewdrugapprovals.orgresearchgate.netnih.gov Cheminformatics techniques could be used to characterize this compound based on various molecular descriptors, allowing for comparisons with other spirolactones and related compounds. Machine learning models trained on datasets of known mineralocorticoid receptor ligands and compounds interacting with other steroid receptors could potentially predict the activity and selectivity of this compound or guide the design of novel this compound analogues with desired profiles. nuvisan.com Although specific studies detailing the application of cheminformatics and machine learning exclusively for the discovery or optimization of this compound were not found, these computational paradigms are integral to modern drug discovery efforts for identifying and improving compounds within chemical series like the spirolactones. mdpi.comnih.govnuvisan.comnih.govgithub.com

Future Research Directions and Translational Perspectives for Prorenone

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

Prorenone's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor, which plays a crucial role in regulating sodium and water balance, and consequently, blood pressure. nih.gov Beyond its well-established role in the renal system, emerging research on mineralocorticoid receptor antagonists (MRAs) like spironolactone (B1682167) and eplerenone (B1671536) has unveiled their potential in a broader range of pathologies. These insights provide a strong rationale for investigating this compound in similar contexts.

Cardiovascular Diseases: The beneficial effects of MRAs in heart failure are well-documented. Future research could explore this compound's potential in mitigating cardiac fibrosis, hypertrophy, and inflammation, which are key pathological processes in various cardiovascular diseases. Preclinical studies could investigate its efficacy in models of hypertension, myocardial infarction, and diabetic cardiomyopathy.

Renal Diseases: Given the role of aldosterone (B195564) in promoting kidney injury, this compound could be investigated for its nephroprotective effects. Studies in preclinical models of chronic kidney disease and diabetic nephropathy could elucidate its potential to reduce proteinuria, glomerulosclerosis, and interstitial fibrosis.

Inflammatory Conditions: Spironolactone has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. nih.gov This suggests that this compound, as a potent MRA, could also possess immunomodulatory effects. Future investigations could explore its therapeutic potential in autoimmune and inflammatory disorders such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

Oncology: Recent preclinical studies have highlighted the potential of spironolactone in enhancing the efficacy of chemotherapy in bladder cancer. nih.govfigshare.com This opens up an intriguing possibility for exploring this compound's role as an adjunct in cancer therapy. Research could focus on its ability to modulate the tumor microenvironment and sensitize cancer cells to conventional treatments.

Development of this compound-Based Molecular Probes for Receptor Studies

The high affinity and specificity of this compound for the mineralocorticoid receptor make it an excellent candidate for the development of molecular probes. nih.gov Such probes are invaluable tools for elucidating the structure, function, and regulation of the MR and other steroid receptors.

Radiolabeled this compound Analogs: The synthesis of radiolabeled versions of this compound, for instance with tritium (B154650) ([³H]) as has been previously done, can be used in receptor binding assays to determine the affinity and specificity of other compounds for the MR. nih.gov Further development of positron emission tomography (PET) ligands based on the this compound scaffold could enable in vivo imaging of MR expression and occupancy in various tissues, providing insights into disease pathogenesis and drug action.

Fluorescent Probes: The development of fluorescently tagged this compound derivatives would allow for the visualization of MR localization and trafficking within living cells. These probes could be instrumental in high-throughput screening assays to identify novel MR modulators and in studying the dynamics of receptor-ligand interactions in real-time.

Combination Strategies with Other Modulatory Compounds in Preclinical Settings

Combining this compound with other therapeutic agents could offer synergistic effects and broaden its therapeutic applications. Preclinical studies are essential to evaluate the efficacy and potential for adverse interactions of such combination therapies.

Combination with Angiotensin-Converting Enzyme Inhibitors (ACEIs) or Angiotensin II Receptor Blockers (ARBs): This combination is a cornerstone of therapy for heart failure and chronic kidney disease. Investigating the addition of this compound to this regimen in preclinical models could demonstrate enhanced cardiorenal protection.

Combination with Anti-inflammatory Drugs: In inflammatory conditions, combining this compound with non-steroidal anti-inflammatory drugs (NSAIDs) or disease-modifying antirheumatic drugs (DMARDs) could lead to improved therapeutic outcomes with potentially lower doses of each agent, thereby reducing side effects.

Combination with Chemotherapeutic Agents: Building on the findings with spironolactone, preclinical studies could explore the synergistic effects of this compound with various anticancer drugs in different cancer models. nih.govfigshare.com

| Potential Combination | Therapeutic Rationale | Preclinical Models |

| This compound + ACEI/ARB | Enhanced cardiorenal protection | Models of hypertension, heart failure, diabetic nephropathy |

| This compound + NSAID/DMARD | Synergistic anti-inflammatory effects | Models of rheumatoid arthritis, inflammatory bowel disease |

| This compound + Chemotherapy | Increased chemosensitivity of cancer cells | In vitro cancer cell lines, in vivo tumor xenograft models |

Identification and Validation of Preclinical Biomarkers for this compound's Efficacy

To facilitate the translation of preclinical findings to clinical applications, the identification and validation of biomarkers of this compound's efficacy are crucial. These biomarkers can serve as surrogate endpoints in early-phase clinical trials and help in patient stratification.

Biomarkers of Target Engagement: Measuring changes in downstream targets of MR activation, such as serum and glucocorticoid-regulated kinase 1 (SGK1) phosphorylation, could serve as a direct indicator of this compound's engagement with its target.

Biomarkers of Pharmacodynamic Effect: Monitoring changes in urinary sodium and potassium levels, as well as blood pressure, can provide evidence of this compound's physiological effects.

Disease-Specific Biomarkers: In the context of specific diseases, relevant biomarkers could include:

Cardiovascular Disease: N-terminal pro-B-type natriuretic peptide (NT-proBNP), cardiac troponins, and markers of fibrosis such as procollagen (B1174764) type I and III N-terminal propeptides (PINP and PIIINP).

Renal Disease: Urinary albumin-to-creatinine ratio (UACR) and markers of kidney injury like neutrophil gelatinase-associated lipocalin (NGAL) and kidney injury molecule-1 (KIM-1).

Inflammatory Disease: C-reactive protein (CRP), erythrocyte sedimentation rate (ESR), and levels of specific pro-inflammatory cytokines.

Unexplored Biological Facets and Emerging Research Areas for this compound

Beyond its established role as an MRA, this compound may possess other biological activities that warrant investigation. Its interaction with other steroid receptors, albeit with lower affinity, could have physiological or pathological relevance. nih.gov

Neuroinflammation and Neurodegenerative Diseases: The mineralocorticoid receptor is expressed in the brain and has been implicated in the regulation of stress, mood, and cognitive function. Investigating the effects of this compound in preclinical models of neuroinflammation and neurodegenerative diseases like Alzheimer's and Parkinson's disease could uncover novel therapeutic avenues.

Metabolic Syndrome and Diabetes: Aldosterone has been linked to insulin (B600854) resistance and metabolic dysfunction. Exploring the potential of this compound to improve metabolic parameters in models of metabolic syndrome and type 2 diabetes could be a promising area of research.

Fibrotic Diseases: Given the role of the MR in promoting fibrosis in various organs, this compound's anti-fibrotic potential could be explored in diseases such as idiopathic pulmonary fibrosis and non-alcoholic steatohepatitis (NASH).

Q & A

Q. What experimental models are most suitable for studying Prorenone’s mechanism of action as a mineralocorticoid receptor (MR) antagonist?

this compound’s mechanism is best studied using in vitro systems such as rat kidney cytosolic preparations to assess receptor binding affinity and specificity . For in vivo models, hypertensive rodent models (e.g., adrenalectomized rats) are ideal for evaluating blood pressure modulation and electrolyte-independent pathways, as demonstrated in studies comparing this compound with spironolactone . Key controls include vehicle-treated groups and competitive binding assays with aldosterone and dexamethasone to confirm MR selectivity .

Q. How can researchers validate this compound’s selectivity for MR over glucocorticoid or androgen receptors?

Use competitive displacement assays with radiolabeled ligands (e.g., aldosterone for MR, dexamethasone for glucocorticoid receptors, and dihydrotestosterone for androgen receptors). This compound’s poor displacement of glucocorticoid/androgen ligands compared to MR-specific competitors confirms selectivity. Computational docking studies further refine understanding of structural interactions .

Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships in preclinical studies?

Non-linear regression models (e.g., log-dose vs. response curves) are standard. Account for variability using ANOVA with post-hoc tests (Tukey’s HSD) for multi-dose comparisons. Report confidence intervals and effect sizes to contextualize translational relevance .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s efficacy data across different experimental conditions?

For example, if this compound shows inconsistent effects on sympathetic nerve activity (SNA) in rodent models:

- Conduct meta-analysis of prior studies to identify confounding variables (e.g., dosage, animal strain, or measurement techniques).

- Use isolated brainstem preparations to isolate central vs. peripheral MR effects, as SNA modulation may depend on tissue-specific receptor localization .

- Cross-validate findings with genetic models (e.g., MR-knockout mice) to confirm pathway specificity .

Q. What methodologies optimize the detection of this compound’s metabolites in long-term toxicity studies?

Employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) to identify and quantify metabolites like K-prorenoate. Preclinical studies in rats should adhere to NIH guidelines for carcinogenicity testing, including histopathological analysis of adrenal glands and liver, where MR antagonists may induce benign adenomas .

Q. How can researchers reconcile this compound’s lack of nuclear translocation with its functional antagonism of MR signaling?

this compound’s cytosolic retention (observed in kidney mince experiments) suggests non-genomic MR inhibition. Investigate downstream signaling via:

- Kinase activity assays (e.g., ERK1/2 phosphorylation).

- Transcriptomic profiling (RNA-seq) to compare this compound-treated vs. aldosterone-treated samples .

- Electrophysiological recordings in MR-expressing cells to assess rapid ion flux changes .

Methodological and Analytical Considerations

Q. What protocols ensure reproducibility in this compound receptor-binding studies?

Q. How should subsampling strategies be designed for heterogeneous tissue samples in this compound distribution studies?

Follow ASTM guidelines for representative subsampling:

- Homogenize tissues (e.g., kidney cortex) to ensure uniformity.

- Use stratified random sampling to account for regional MR density variations.

- Report subsample mass, homogenization method, and error margins in analytical results .

Q. What ethical frameworks apply to this compound research involving animal models?

- Adhere to ARRIVE 2.0 guidelines for preclinical studies.

- Justify sample sizes via power analysis to minimize animal use.

- Obtain institutional ethics approval for protocols involving adrenalectomy or chronic hypertension induction .

Data Interpretation and Reporting

Q. How can researchers differentiate this compound’s direct MR antagonism from off-target effects in transcriptomic datasets?

Q. What criteria define clinically translatable findings from this compound studies?

Prioritize endpoints with human relevance:

- Blood pressure reduction in hypertensive models.

- Biomarkers like plasma renin activity or urinary Na+/K+ ratios.

- Toxicity thresholds aligned with FDA guidelines for MR antagonists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.